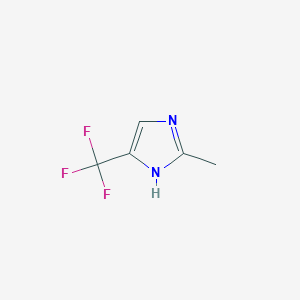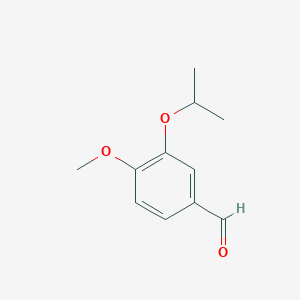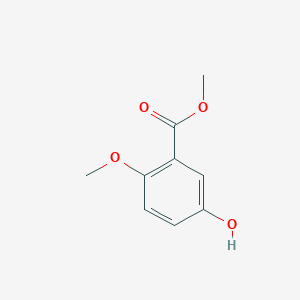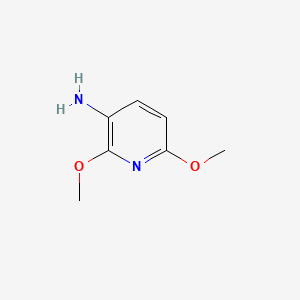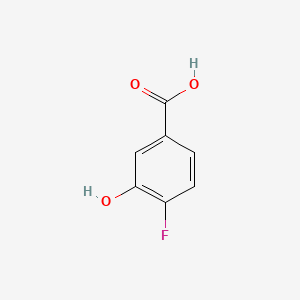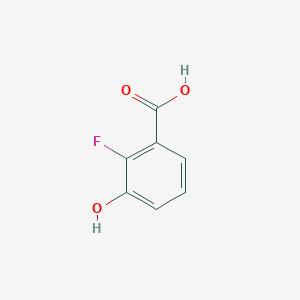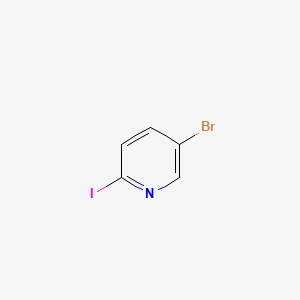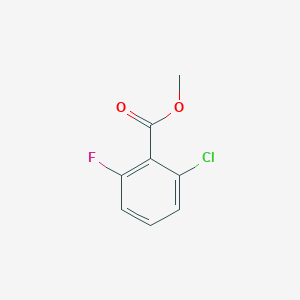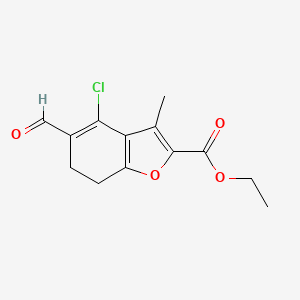
Ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1-benzofuran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzofuran derivatives, including compounds similar to ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1-benzofuran-2-carboxylate, often involves the Friedländer condensation reaction. For example, Gao et al. (2011) described the synthesis of novel methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives via the one-pot reaction of ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate with various substituted salicylaldehydes, employing KHSO4 as a catalyst under ultrasound irradiation conditions (Gao, Liu, Jiang, & Li, 2011).
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is characterized by the presence of a benzofuran core, which may have various substituents affecting its electronic and spatial configuration. The study of these structures often employs techniques such as X-ray diffraction. For instance, Achutha et al. (2017) synthesized a related compound and characterized its structure using single crystal X-ray diffraction studies, revealing specific intramolecular hydrogen bonds and π-π interactions contributing to its structural stability (Achutha, Kumara, Shivalingegowda, Krishnappagowda, & Kariyappa, 2017).
Chemical Reactions and Properties
Benzofuran derivatives undergo various chemical reactions, reflecting their reactive sites on the benzofuran ring and the attached substituents. Vasileva et al. (2018) discussed the reactivity of ethyl benzothiophene carboxylates with secondary amines, leading to the formation of different products based on the reactants and conditions, indicating the versatile reactivity of such compounds (Vasileva, Vaganov, Shipilovskikh, & Rubtsov, 2018).
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
- Ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1-benzofuran-2-carboxylate is used in the synthesis of diverse novel compounds. For instance, it is a precursor in the synthesis of a series of methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives. These compounds were synthesized via one-pot reactions and are valuable in organic chemistry and potentially in pharmacological applications (Gao et al., 2011).
Biological Activity Studies
- Several studies have explored the biological activities of benzofuran derivatives. Ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1-benzofuran-2-carboxylate serves as a building block in synthesizing these derivatives. For instance, benzofuran derivatives have been synthesized and tested for their anti-HIV activities, showcasing potential in antiviral therapy research (Mubarak et al., 2007).
Chemical Synthesis and Structural Analysis
- This compound is instrumental in the synthesis of various structurally unique benzofuran-based compounds. Such studies often include detailed structural analysis, providing insights into the properties and potential applications of these compounds in different fields, including materials science and medicinal chemistry (Choi et al., 2007).
Photoreactivity and Photochromism Studies
- Ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1-benzofuran-2-carboxylate can be used in the study of photoreactive compounds. Research involving its derivatives has contributed to understanding photoreactivity and photochromism, which are critical in developing new materials for optical and electronic applications (Yokoyama et al., 2004).
Development of Novel Quinoline Derivatives
- It also plays a role in synthesizing novel quinoline derivatives. Such derivatives have been investigated for various biological activities, including antibacterial and antitubercular properties, making them significant in medicinal chemistry research (Li et al., 2019).
Propiedades
IUPAC Name |
ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO4/c1-3-17-13(16)12-7(2)10-9(18-12)5-4-8(6-15)11(10)14/h6H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECMCNWALPGVMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)CCC(=C2Cl)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354871 |
Source


|
| Record name | ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1-benzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1-benzofuran-2-carboxylate | |
CAS RN |
137987-76-9 |
Source


|
| Record name | ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1-benzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


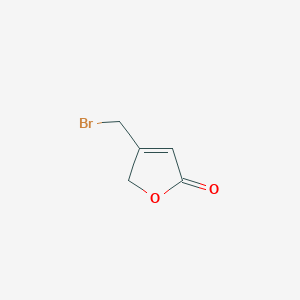
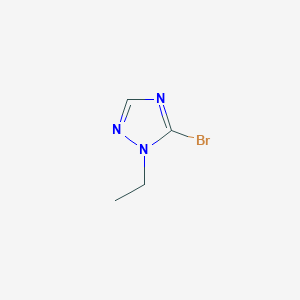
![2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1269109.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1269110.png)
